Acid Brown 75
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Overview
Description
Acid Brown 75, also known by its Colour Index Number 34905, is a polyazo dye commonly used in the textile and leather industries. It appears as a dark brown powder with a reddish-brown hue and is highly soluble in water at elevated temperatures . This compound is primarily used for dyeing wool, nylon, silk, and leather .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Brown 75 is synthesized through a series of diazotization and coupling reactions. The process begins with the diazotization of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, which is then coupled with resorcinol, 2-amino-4,6-dinitrophenol, and 4-nitrobenzenamine under weak alkaline conditions . The final product is obtained by coupling the intermediate compounds in the presence of weak inorganic acids .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified, dried, and packaged for commercial use .
Chemical Reactions Analysis
Types of Reactions: Acid Brown 75 undergoes various chemical reactions, including:
Oxidation: The azo groups in this compound can be oxidized to form different products.
Reduction: Under reductive conditions, the azo bonds can be cleaved, leading to the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive conditions can be achieved using sodium dithionite or zinc dust in acidic medium.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Oxidized products include quinones and other aromatic compounds.
Substitution: Substitution reactions yield various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Acid Brown 75 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acid Brown 75 involves its interaction with the fibers of the material being dyed. The dye molecules form chemical bonds with the fibers, resulting in a permanent coloration . The specific molecular targets and pathways involved in this process depend on the type of fiber and the dyeing conditions.
Comparison with Similar Compounds
- Acid Brown 116
- Acid Brown AFC
- Acid Brown EDR
- Acid Brown 163
Comparison: Acid Brown 75 is unique due to its specific hue and solubility properties. Compared to other similar compounds, it offers better fastness properties and a more vibrant reddish-brown color . Its chemical structure allows for efficient bonding with various fibers, making it a preferred choice in the textile and leather industries .
Properties
CAS No. |
6637-87-2 |
---|---|
Molecular Formula |
C28H17N9O16S2 |
Molecular Weight |
799.6 g/mol |
IUPAC Name |
4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C28H17N9O16S2/c38-23-10-17(55(51,52)53)6-12-5-16(54(48,49)50)9-18(24(12)23)30-32-20-11-21(33-31-19-7-15(36(44)45)8-22(26(19)39)37(46)47)28(41)25(27(20)40)34-29-13-1-3-14(4-2-13)35(42)43/h1-11,38-41H,(H,48,49,50)(H,51,52,53) |
InChI Key |
DLFQBOOBABMDKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-] |
6637-87-2 8011-86-7 61901-22-2 |
|
Pictograms |
Irritant |
Origin of Product |
United States |
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